3-Chloro-4-hydroxypicolinaldehyde

Description

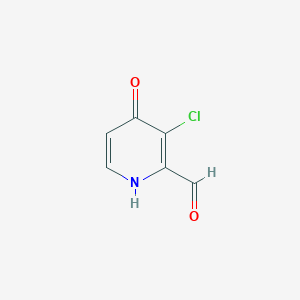

3-Chloro-4-hydroxypicolinaldehyde is a pyridine-derived heterocyclic compound featuring a chloro substituent at position 3, a hydroxyl group at position 4, and an aldehyde functional group (Fig. 1). This unique combination of electron-withdrawing (Cl) and electron-donating (OH) groups, along with the reactive aldehyde moiety, confers distinct physicochemical properties. The compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced polymers. Its aldehyde group enables nucleophilic additions or condensations, making it a versatile intermediate for constructing complex molecular architectures .

Figure 1. Hypothesized structure of 3-Chloro-4-hydroxypicolinaldehyde.

Properties

Molecular Formula |

C6H4ClNO2 |

|---|---|

Molecular Weight |

157.55 g/mol |

IUPAC Name |

3-chloro-4-oxo-1H-pyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4ClNO2/c7-6-4(3-9)8-2-1-5(6)10/h1-3H,(H,8,10) |

InChI Key |

URIOQKLWSDRODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C(C1=O)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxypicolinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically proceeds at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: Industrial production of 3-Chloro-4-hydroxypicolinaldehyde may involve large-scale chlorination processes using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxypicolinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of 3-chloro-4-hydroxypicolinic acid.

Reduction: Formation of 3-chloro-4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxypicolinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-4-hydroxypicolinaldehyde with three structurally related compounds:

Key Observations:

- Substituent Positioning: The position of chloro and hydroxyl groups significantly alters electronic effects.

- Functional Groups: The aldehyde group in picolinaldehyde derivatives distinguishes them from pyrimidine or simpler pyridinol analogs. This group enables reactions like Schiff base formation, absent in 6-Chloro-4-hydroxypyrimidine .

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-hydroxypicolinaldehyde in laboratory settings?

The synthesis typically involves condensation or substitution reactions targeting the pyridine core. For example, chlorination of hydroxypicolinaldehyde precursors using agents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) can yield the desired product. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the aldehyde functionality without degradation .

Q. Which analytical techniques are recommended for characterizing 3-Chloro-4-hydroxypicolinaldehyde’s purity and structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyridine ring. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated in analogous chlorinated pyridine derivatives .

Q. How should researchers handle the compound’s stability during storage and experimentation?

Store the compound under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation of the aldehyde group. Degradation tests via accelerated stability studies (40°C/75% relative humidity for 14 days) can identify decomposition pathways. Use amber vials to minimize photolytic cleavage, as recommended for structurally related chlorophenols .

Q. What solvents and reaction conditions are optimal for derivatizing 3-Chloro-4-hydroxypicolinaldehyde?

Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance solubility for nucleophilic substitutions. For aldol condensations, mild bases (e.g., K₂CO₃) at 50–70°C prevent side reactions. Monitor pH (6–8) to avoid aldehyde oxidation to carboxylic acids .

Q. How can researchers mitigate hazards associated with handling this compound?

Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and safety goggles. Absorb spills with diatomaceous earth or sand, and dispose via licensed hazardous waste facilities. Protective Action Criteria (PAC) levels for similar chlorinated aromatics suggest a PAC-1 limit of 2.1 mg/m³ for airborne exposure .

Advanced Research Questions

Q. What factors influence the regioselectivity of reactions involving 3-Chloro-4-hydroxypicolinaldehyde’s aldehyde group?

Steric hindrance from the 3-chloro substituent directs electrophilic attacks to the para position of the hydroxyl group. Solvent polarity also modulates reactivity: nonpolar solvents favor intramolecular hydrogen bonding, stabilizing specific transition states. Computational modeling (DFT) can predict site-specific reactivity .

Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?

Apply contradiction analysis frameworks: compare batch-specific variables (catalyst purity, moisture levels) and validate methods using control experiments. For example, trace water in reactions may hydrolyze the aldehyde to carboxylic acid, explaining yield discrepancies. Cross-reference analytical data (e.g., HPLC-MS) to identify undocumented intermediates .

Q. What strategies are effective for studying the compound’s degradation pathways under physiological conditions?

Simulate biological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS/MS to detect metabolites like 3-chloro-4-hydroxypicolinic acid. Compare stability in aerobic vs. anaerobic conditions to elucidate oxidation mechanisms .

Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore?

Use structure-activity relationship (SAR) studies: modify the aldehyde to hydrazone or oxime derivatives and test binding affinity against target enzymes (e.g., kinases). Molecular docking simulations (AutoDock Vina) can prioritize synthetic targets, as shown for pyridine-based kinase inhibitors .

Q. What advanced techniques validate the compound’s electronic properties for material science applications?

Cyclic voltammetry (CV) assesses redox behavior, while UV-Vis spectroscopy identifies π→π* transitions influenced by the chloro and hydroxyl groups. Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding) critical for designing conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.